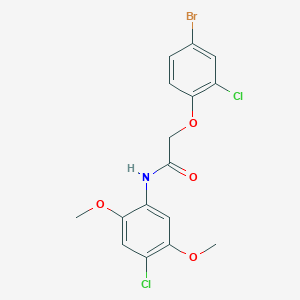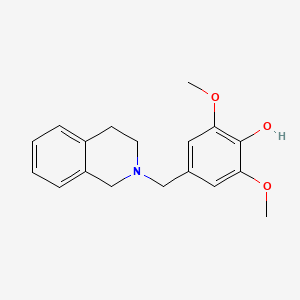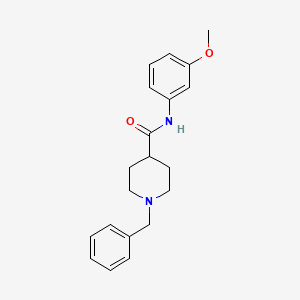![molecular formula C16H19NO5 B5205897 6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)
6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as DCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amino acid derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is known to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It also inhibits the activity of carbonic anhydrase and lipase. The mechanism of action of this compound is believed to involve the formation of a covalent bond with the active site of the enzyme, thereby inhibiting its activity.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor cell growth, anti-inflammatory activity, and anticonvulsant activity. It has also been shown to exhibit antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a versatile compound that can be used as a building block for the synthesis of various compounds. It is relatively easy to synthesize and has a high yield. However, this compound is also known to be unstable under certain conditions, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the study of 6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, including the synthesis of novel compounds using this compound as a building block. The development of new methods for the synthesis of this compound is also an area of interest. The study of the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry, drug design, and materials science, is also an area of interest.
Méthodes De Synthèse
6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid can be synthesized using various methods, including the reaction of 2,5-dimethoxyaniline with cyclohexanone in the presence of acetic anhydride and pyridine. Another method involves the reaction of 2,5-dimethoxyaniline with cyclohexanone in the presence of sodium ethoxide and acetic acid. The product obtained is then treated with chloroacetyl chloride to obtain this compound.
Applications De Recherche Scientifique
6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug design, and materials science. It has been used as a building block for the synthesis of various cyclic peptides and peptidomimetics. This compound has also been used in the synthesis of novel anticancer agents and antibacterial agents. In materials science, this compound has been used as a precursor for the synthesis of various polymers and copolymers.
Propriétés
IUPAC Name |
6-[(2,5-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-21-10-7-8-14(22-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16(19)20/h3-4,7-9,11-12H,5-6H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMCLSTYKQPZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CC=CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)

![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5205904.png)

![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)